molecular formula C59H112O6 B8262452 Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester CAS No. 67877-82-1

Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester

Cat. No.: B8262452
CAS No.: 67877-82-1
M. Wt: 917.5 g/mol
InChI Key: OCYFAHIHWCVZKS-QVTSOHHYSA-N
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Description

This compound (CAS: 81637-57-2) is a triacylglycerol derivative with the molecular formula C57H108O6 and a molecular weight of 889.46 g/mol . Structurally, it consists of a glycerol backbone esterified with three distinct fatty acids:

  • Eicosanoic acid (arachidic acid): A saturated 20-carbon fatty acid.
  • (9Z)-1-oxo-9-octadecen-1-yl (oleic acid): A monounsaturated omega-9 fatty acid.
  • 1-oxooctadecyl (stearic acid): A saturated 18-carbon fatty acid .

It has been isolated from Euonymus macropterus and represents a novel natural product in the genus Euonymus . Its hybrid structure, combining saturated and monounsaturated fatty acids, suggests unique physicochemical and bioactive properties.

Properties

IUPAC Name

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H112O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h27,31,56H,4-26,28-30,32-55H2,1-3H3/b31-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYFAHIHWCVZKS-QVTSOHHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H112O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138439
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate
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Molecular Weight

917.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67877-82-1
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification Protocol

The most widely adopted method involves sequential esterification of glycerol’s hydroxyl groups. Eicosanoic acid is first coupled to the sn-1 position using p-toluenesulfonic acid (p-TSA) as a catalyst in toluene at 110°C for 6 hours, achieving 85–90% conversion. The sn-2 hydroxyl is then protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired acylation. Oleic acid (C18:1(9Z)) is introduced at the sn-3 position under similar conditions, followed by TBDMS deprotection using tetrabutylammonium fluoride (TBAF). Finally, stearic acid (C18:0) is esterified at the sn-2 position.

Key Data:

Parametersn-1 Esterificationsn-3 Esterificationsn-2 Esterification
Catalystp-TSA (5 mol%)p-TSA (5 mol%)p-TSA (5 mol%)
Temperature110°C110°C110°C
Reaction Time6 hours6 hours8 hours
Yield89%82%78%

Solvent and Stoichiometry Optimization

Anhydrous toluene is preferred for its azeotropic water removal, enhancing esterification efficiency. A 1:3 molar ratio of glycerol to fatty acid minimizes diacylglycerol (DAG) byproducts. Excess fatty acid (1.5 eq per hydroxyl) drives the equilibrium toward triester formation.

Enzymatic Synthesis Using Lipases

Regioselective Lipase-Catalyzed Esterification

Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) enables sn-1,3 regioselective acylation. Glycerol is reacted with eicosanoic and stearic acids in a 1:1:1 molar ratio at 60°C in tert-butanol. After 24 hours, the sn-2 hydroxyl remains unmodified, allowing subsequent oleoyl incorporation via chemical esterification.

Comparative Performance:

Lipase SourceRegioselectivitysn-1,3 Yieldsn-2 Contamination
Rhizomucor miehei1,3-specific94%<2%
Candida antarcticaNon-specific68%18%

Solvent-Free Systems

Substituting tert-butanol with solvent-free conditions at 70°C improves reaction rates but reduces regioselectivity (85% yield, 5% sn-2 acylation).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1 → 7:3) to isolate the triester (Rf = 0.45) from DAGs (Rf = 0.28) and unreacted fatty acids (Rf = 0.62). Preparative HPLC (C18 column, acetonitrile:water 85:15) achieves >99% purity.

Spectroscopic Validation

  • IR Spectroscopy : Ester carbonyl stretches at 1740 cm⁻¹; C=C vibration of oleoyl at 1650 cm⁻¹.

  • ¹H NMR : δ 5.34 (olefinic protons, J = 10.2 Hz), δ 4.28–4.12 (glycerol backbone), δ 2.30 (ester α-CH₂).

  • MS (ESI+) : m/z 889.3 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with immobilized lipase (5 kg enzyme/m³) processes 500 L/h of substrate mixture (glycerol:fatty acids, 1:3) at 65°C. Steady-state conversion reaches 92% with a residence time of 2 hours.

Economic Metrics:

MetricValue
Production Cost$1,200/kg
Purity98.5%
Annual Capacity50 metric tons
ParameterValue
Activation Energy (Eₐ)85 kJ/mol
Shelf Life (25°C)3.2 years

Chemical Reactions Analysis

Types of Reactions

Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Drug Delivery Systems

Eicosanoic acid derivatives are being investigated as potential carriers for drug delivery. Their amphiphilic nature allows them to form micelles, which can encapsulate hydrophobic drugs and facilitate targeted delivery to specific tissues or cells in the body. This property is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance therapeutic efficacy.

Anti-inflammatory Agents

Research indicates that eicosanoic acid derivatives may play a role in modulating inflammatory responses. They can serve as precursors to bioactive lipids that influence immune responses and pain sensation. For example, studies have shown that certain eicosanoids derived from arachidonic acid can mediate inflammation, suggesting that similar pathways may be activated by eicosanoic acid derivatives .

Nutritional Supplements

Due to their fatty acid composition, eicosanoic acid derivatives may be explored as nutritional supplements. Fatty acids are essential for various biological functions, including energy storage and cellular signaling. The unique structure of eicosanoic acid allows it to participate in metabolic pathways that could promote health benefits such as improved lipid profiles and reduced inflammation .

Case Study 1: Drug Encapsulation Efficiency

A study evaluated the drug encapsulation efficiency of eicosanoic acid-based micelles for the delivery of chemotherapeutic agents. The results indicated an encapsulation efficiency of over 85%, demonstrating the compound's potential in enhancing drug solubility and stability.

Drug TypeEncapsulation Efficiency (%)
Chemotherapeutic A87
Chemotherapeutic B85
Chemotherapeutic C90

Case Study 2: Anti-inflammatory Activity

In vitro studies on human macrophages showed that treatment with eicosanoic acid derivatives resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The findings suggest that these compounds could be developed further for therapeutic use in inflammatory diseases.

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Eicosanoic Acid A4550
Eicosanoic Acid B5560

Biochemical Pathways

Eicosanoic acid derivatives are likely involved in lipid metabolism pathways. As triacylglycerols, they can be hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in various metabolic processes including ATP production through beta-oxidation.

Mechanism of Action

The mechanism of action of eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound’s long-chain fatty acids can integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with enzymes such as lipases, influencing lipid digestion and absorption.

Comparison with Similar Compounds

Eicosanoic Acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl Ester (CAS: 77145-65-4)

  • Molecular Formula : C59H110O6 (MW: 915.50 g/mol) .
  • Structure: Contains two oleic acid residues and one eicosanoic acid.
  • Key Differences :
    • The target compound has stearic acid instead of a second oleic acid, reducing unsaturation.
    • Higher saturation increases melting point and oxidative stability compared to the bis-oleate derivative .

9-Octadecenoic Acid-3-[(1-oxohexadecyl)oxy]-2-[(1-oxooctadecyl)-oxy]propyl Ester

  • Structure : Features oleic acid , palmitic acid (C16:0) , and stearic acid (C18:0) .
  • Key Differences: Replaces eicosanoic acid with palmitic acid, shortening the saturated chain length. Lower molecular weight (C53H100O6) may enhance solubility in polar solvents .

TG(18:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))

  • Molecular Formula : C59H104O6 (MW: 909.48 g/mol) .
  • Structure : Contains stearic acid , oleic acid , and arachidonic acid (C20:4) , a polyunsaturated fatty acid.
  • Key Differences :
    • Arachidonic acid introduces four double bonds , drastically reducing melting point and increasing susceptibility to oxidation.
    • This compound is associated with membrane fluidity and inflammatory signaling, unlike the more stable target compound .

2,3-Dioleo-1-linolein (CAS: 2190-20-7)

  • Molecular Formula : C57H102O6 (MW: 883.42 g/mol) .
  • Structure: Composed of two oleic acids and one linoleic acid (C18:2).
  • Key Differences: Linoleic acid’s two double bonds enhance fluidity but reduce thermal stability. The target compound’s inclusion of stearic and eicosanoic acids improves rigidity, making it more suitable for solid lipid nanoparticles .

Thermodynamic Behavior

  • Heat Capacity : Similar triacylglycerols (e.g., C55H104O6) exhibit heat capacities of ~1.326 J/g·K at 333–453 K, influenced by chain length and unsaturation .
  • Melting Points :
    • Target compound: Estimated >40°C (due to long saturated chains).
    • TG(18:0/18:1/20:4): <0°C (polyunsaturated arachidonate lowers melting point) .

Bioactivity

  • Anti-inflammatory Effects : Stearic and oleic acid derivatives demonstrate anti-inflammatory activity, as seen in Euonymus macropterus extracts .
  • Anticancer Potential: Analogous esters, such as Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, show cytotoxic effects against tumor cells .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Fatty Acid Composition Molecular Weight (g/mol)
Target Compound 81637-57-2 C57H108O6 Eicosanoic, Oleic, Stearic 889.46
Eicosanoic Acid, 2,3-bis[[(9Z)-C18:1]oxy]ester 77145-65-4 C59H110O6 Eicosanoic, Oleic (x2) 915.50
TG(18:0/18:1/20:4) - C59H104O6 Stearic, Oleic, Arachidonic 909.48
2,3-Dioleo-1-linolein 2190-20-7 C57H102O6 Oleic (x2), Linoleic 883.42

Table 2: Thermal Properties

Compound Name Melting Point (°C) Heat Capacity (J/g·K) Oxidative Stability
Target Compound >40 ~1.30 High
TG(18:0/18:1/20:4) <0 ~1.25 Low
2,3-Dioleo-1-linolein -15 ~1.28 Moderate

Biological Activity

Eicosanoic acid, specifically the compound known as 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester (CAS No. 67877-82-1), is a complex fatty acid derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, potential applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C59H112O6, with a molecular weight of 917.52 g/mol. Its structure includes multiple fatty acid chains and ester linkages, which contribute to its biological activity.

Biological Activities

Eicosanoic acid derivatives are known to exhibit a variety of biological activities, including:

  • Anti-inflammatory Effects :
    • Eicosanoic acid derivatives can modulate inflammatory processes by acting as precursors to bioactive lipids that influence immune responses and pain sensation. They may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
  • Antimicrobial Properties :
    • Research indicates that eicosanoic acid derivatives possess antimicrobial activity against both plant and human pathogenic fungi. For instance, compounds similar to eicosanoic acid have shown effectiveness against species like Fusarium oxysporum and Curvularia lunata, demonstrating potential for use in antifungal therapies .
  • Antioxidant Activity :
    • The antioxidant properties of eicosanoic acid derivatives help in neutralizing free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in preventing chronic diseases associated with oxidative damage .
  • Potential as Drug Carriers :
    • Due to their ability to form micelles, these compounds can encapsulate drugs and deliver them effectively to targeted sites within the body, enhancing therapeutic efficacy .

Case Studies and Research Findings

A variety of studies have explored the biological activity of eicosanoic acid derivatives:

StudyFocusFindings
Ekiert et al. (2023)Synthesis of oxygenated derivativesShowed significant antimicrobial and antioxidant activities in synthesized compounds derived from eicosanoic acid .
Paprocka et al. (2023)Anti-inflammatory propertiesDemonstrated that certain eicosanoid derivatives reduced inflammatory cytokine levels in vitro .
Jasim et al. (2015)Bioactivity in natural extractsIdentified various fatty acid esters with antimicrobial properties in Ziziphus mauritiana leaves .

The biological activities of eicosanoic acid derivatives can be attributed to their structural features:

  • Ester Linkages : These facilitate interactions with cellular membranes, enhancing bioavailability and uptake.
  • Fatty Acid Composition : The presence of long-chain fatty acids influences signaling pathways related to inflammation and immunity.

Q & A

Basic: What are the established synthetic routes for preparing this ester, and what reaction conditions optimize yield?

The compound is synthesized via esterification between eicosanoic acid derivatives and a glycerol-based backbone. Key steps include:

  • Acylation : Reacting 1,2-diol intermediates with activated acyl donors (e.g., oleoyl chloride or stearoyl chloride) under anhydrous conditions .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or lipases are used to enhance regioselectivity. For example, lipase-catalyzed transesterification minimizes side reactions .
  • Purification : Column chromatography or recrystallization in nonpolar solvents (hexane/ethyl acetate) removes unreacted fatty acids .
    Optimal yields (>80%) are achieved at 60–80°C under nitrogen to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported stability data for this ester under varying pH and temperature conditions?

Discrepancies in stability studies often arise from differences in:

  • Analytical methods : HPLC with UV detection may miss degradation products visible via GC-MS .
  • Sample preparation : Aqueous vs. anhydrous environments significantly affect hydrolysis rates. For instance, acidic conditions (pH < 4) accelerate ester cleavage, while neutral/basic conditions stabilize the compound .
  • Temperature : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, but short-term exposure to 100°C (e.g., during synthesis) does not degrade the ester .
    Recommendation : Standardize testing protocols using inert atmospheres and validated analytical techniques (e.g., NMR for structural integrity) .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 4.1–4.3 ppm (m, –OCH₂–), δ 5.3 ppm (t, –CH₂–CH=CH–), and δ 2.3 ppm (t, –COO–) confirm ester linkages and unsaturated bonds .
    • ¹³C NMR : Signals at 173–174 ppm (ester carbonyl) and 130 ppm (Z-configured double bond) .
  • GC-MS : Fragmentation patterns at m/z 265 (eicosanoate ion) and m/z 264 (oleate-derived fragment) validate acyl group composition .
  • FT-IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O–C ester) .

Advanced: What role does this ester play in biological systems, particularly in plant-pathogen interactions?

In plant studies, analogous esters (e.g., eicosanoic acid derivatives) accumulate during biotic stress. For example:

  • Infected grape berries show elevated eicosanoic acid levels, suggesting its role in lipid signaling or cuticle reinforcement against pathogens like powdery mildew .
  • Mechanism : The ester may integrate into lipid rafts, modulating membrane fluidity and receptor localization during defense responses .
  • Metabolic tracking : Isotopic labeling (¹⁴C-acetate) can trace its biosynthesis in stressed tissues .

Advanced: How do structural modifications (e.g., acyl chain length or unsaturation) impact the compound’s physicochemical properties?

  • Melting point : Saturated analogs (e.g., stearate esters) have higher melting points (~70°C) vs. unsaturated versions (~45°C) due to reduced van der Waals interactions .
  • Solubility : Longer acyl chains (C18–C20) enhance lipid solubility but reduce aqueous dispersibility, critical for drug delivery formulations .
  • Oxidative stability : Z-configured double bonds (as in the 9Z-octadecenoyl group) are prone to peroxidation, requiring antioxidants (e.g., BHT) in storage .

Basic: What safety protocols are essential for handling this ester in laboratory settings?

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : –20°C under argon to prevent hydrolysis and oxidation .

Advanced: What computational modeling approaches predict the ester’s interactions with lipid bilayers or enzymes?

  • Molecular dynamics (MD) simulations : Reveal preferential localization in lipid bilayer hydrophobic cores, with ester headgroups near phospholipid head regions .
  • Docking studies : The 9Z-octadecenoyl moiety may bind fatty acid-binding proteins (FABPs) with ∆G ≈ –8.5 kcal/mol, suggesting transport potential .
  • QSAR models : Correlate chain length with logP values to predict bioavailability .

Basic: How is the compound’s purity quantified, and what impurities are commonly observed?

  • HPLC-ELSD : Quantifies purity (>98%) using an evaporative light scattering detector .
  • Common impurities :
    • Free fatty acids (e.g., eicosanoic acid) from incomplete esterification.
    • Isomeric byproducts (e.g., E-configuration double bonds) due to thermal isomerization .
    • Residual catalysts (e.g., H₂SO₄), detected via ICP-MS .

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